molecular formula C15H10FNO2 B15066078 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B15066078
M. Wt: 255.24 g/mol
InChI Key: MGYGTLSXBYXOOP-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is a fluorinated indole derivative characterized by a phenyl group at position 2, a fluorine atom at position 5, and a carboxylic acid group at position 3 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules and natural products. This compound is under investigation for applications in drug discovery, particularly in modulating enzyme activity and cellular signaling pathways.

Properties

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19)

InChI Key

MGYGTLSXBYXOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and phenylboronic acid.

    Suzuki Coupling Reaction: The phenyl group is introduced at the 2-position of the indole ring using a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene or ethanol.

    Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group in 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid can undergo oxidation using strong oxidizing agents like potassium permanganate (KMnO₄). This reaction may lead to the formation of derivatives with oxidized functional groups, though specific products depend on reaction conditions.

Esterification

The carboxylic acid group readily reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For example:

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid+MeOHMethyl ester\text{this compound} + \text{MeOH} \rightarrow \text{Methyl ester}

This reaction is critical for modifying solubility and reactivity in pharmacological studies.

Amide Formation

The carboxylic acid can be converted to amides via coupling reactions with amines. While direct synthesis from the acid requires activation (e.g., using carbodiimides like EDC), analogous reactions in related indole derivatives involve coupling ethyl esters with aminobenzophenones under high temperatures (150–190°C) . For example:

Ethyl ester derivative+AminobenzophenoneAmide derivative\text{Ethyl ester derivative} + \text{Aminobenzophenone} \rightarrow \text{Amide derivative}

Such reactions are key in medicinal chemistry for optimizing biological activity.

Decarboxylation

Decarboxylation, a reaction where CO₂ is eliminated, can occur under thermal conditions. In related indole derivatives, decarboxylation of esters yields indole cores . For the target compound, decarboxylation may involve similar protocols, though specific conditions (e.g., Cu₂O in NMP at 200°C) require optimization .

Substitution Reactions

The fluorine atom and phenyl group influence the compound’s reactivity. For example:

  • Electrophilic Substitution : The indole’s aromatic system may undergo substitution at positions activated by electron-donating groups (e.g., the phenyl substituent).

  • Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atom could direct substitution at specific positions, though this is less common in indole systems without activating groups.

Key Reaction Conditions and Data

Property Value Source
Molecular FormulaC₁₅H₁₂FNO₂
Molecular Weight255.26 g/mol
SolubilitySoluble in organic solvents
Common ReagentsNaOH, methanol, KMnO₄

Scientific Research Applications

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and biochemical processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Fluorine vs. Other Halogens
  • 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid (): Replacing fluorine with chlorine introduces a larger, more electronegative halogen. Chlorine’s increased polarizability may enhance binding affinity to hydrophobic pockets but reduce metabolic stability compared to fluorine.
  • 5-Fluoro substitution : Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative metabolism, making it advantageous in pharmacokinetic optimization .
Phenyl vs. Methyl at Position 2
  • However, the absence of an aromatic ring limits π-π interactions, which are critical for target engagement in receptor-binding assays .
  • 2-Phenyl substitution : The phenyl group enhances lipophilicity and provides a planar structure for interactions with aromatic residues in enzymes or receptors, as seen in tyrosine kinase inhibitors like SU11248 ().
Carboxylic Acid Position
  • 5-Fluoro-1H-indole-3-carboxylic acid (): Lacks the phenyl group at position 2, reducing steric effects but also diminishing target specificity. The carboxylic acid at position 3 remains critical for hydrogen bonding, a feature conserved across active indole derivatives .

Tabular Comparison of Structural and Functional Differences

Compound Name Substituents Key Features Biological Activity/Applications
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid 5-F, 2-Ph, 3-COOH High metabolic stability, π-π interactions, moderate solubility Kinase inhibition, anti-inflammatory
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid 5-Cl, 2-Ph, 3-COOH Enhanced binding affinity, lower metabolic stability Enzyme inhibition, anticancer
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid 5-F, 3-Me, 2-COOH Improved solubility, reduced steric bulk Antibacterial, biochemical probes
5-Fluoro-1H-indole-3-carboxylic acid 5-F, 3-COOH Minimal steric hindrance, limited target specificity Intermediate in drug synthesis

Biological Activity

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid (FPI) is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

  • Chemical Formula : C15H10FNO2
  • Molecular Weight : 255.24 g/mol
  • Structural Features : The compound features a fluoro group at the 5-position and a phenyl group at the 2-position on the indole scaffold, which contributes to its unique properties and biological activities.

Pharmacological Significance

Research indicates that FPI exhibits significant biological activities, particularly in the realm of cancer research. The indole scaffold is known for its diverse therapeutic effects, including:

  • Anti-cancer properties : Indole derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of tumor growth.
  • Potential as an HIV inhibitor : Similar compounds have shown efficacy in inhibiting HIV integrase, suggesting that FPI may display comparable antiviral properties .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of FPI. Key findings include:

  • Cytotoxicity : FPI has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibitory effects on cell proliferation .
Cell LineIC50 (µM)Reference
Human leukemia (U-937)1.8
Prostate cancer (PC-3)6.6

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of FPI:

  • Animal models : Experimental models have shown that FPI can reduce tumor size and improve survival rates in treated subjects compared to controls.

Case Studies

Several case studies have explored the efficacy of FPI and related compounds:

  • Study on Indole Derivatives :
    • A study highlighted that modifications to the indole structure can significantly enhance anti-cancer activity. For example, substitution at specific positions on the indole ring improved potency against cancer cell lines .
  • HIV Integrase Inhibition :
    • Research on structurally similar compounds demonstrated their ability to inhibit HIV integrase effectively, with IC50 values as low as 0.13 µM for optimized derivatives. This suggests a promising avenue for further exploration of FPI in antiviral applications .

The mechanisms through which FPI exerts its biological effects are still under investigation but may include:

  • Apoptosis Induction : FPI may trigger programmed cell death in cancer cells through various signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer progression, suggesting that FPI could act through comparable mechanisms .

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